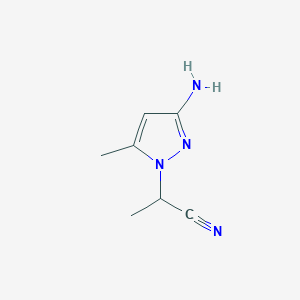![molecular formula C14H16N2OS B13201448 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide is a compound that features a unique combination of an amino group, a phenyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide can be achieved through several methods. One common approach involves the condensation of 2-thiophenemethylamine with a suitable phenyl-substituted acyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-phenylpropanamide: Lacks the thiophene ring, which may reduce its binding affinity to certain targets.
2-Amino-3-(thiophen-2-yl)propanamide: Lacks the phenyl group, which may affect its overall stability and reactivity.
N-[(Thiophen-2-yl)methyl]propanamide: Lacks the amino group, which may limit its ability to form hydrogen bonds.
Uniqueness
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide is unique due to the presence of both the phenyl and thiophene groups, which enhance its binding affinity and specificity for certain molecular targets.
Propriétés
Formule moléculaire |
C14H16N2OS |
|---|---|
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide |
InChI |
InChI=1S/C14H16N2OS/c15-13(9-11-5-2-1-3-6-11)14(17)16-10-12-7-4-8-18-12/h1-8,13H,9-10,15H2,(H,16,17) |
Clé InChI |
UBSZPRMSBCSQRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


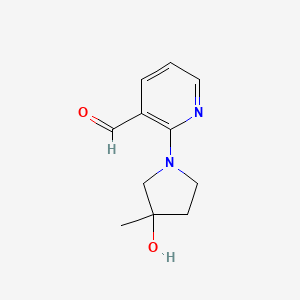
![tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate](/img/structure/B13201371.png)
![2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13201376.png)
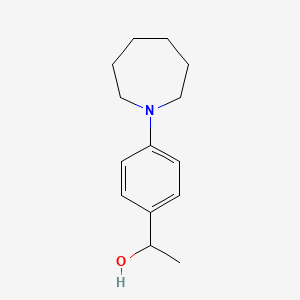
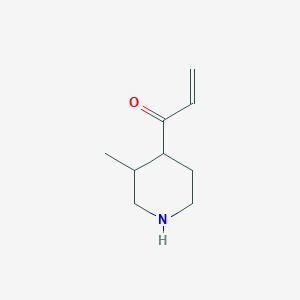
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13201397.png)
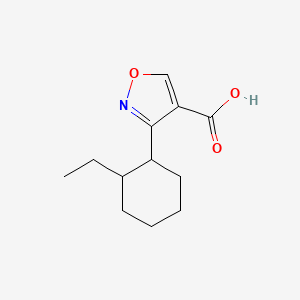


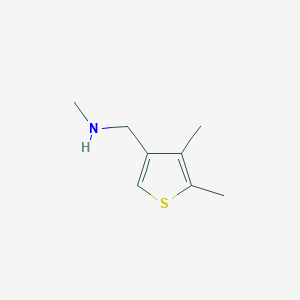
![2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide](/img/structure/B13201436.png)
![Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13201439.png)
